Regioisomeric Differentiation from CAS 898429-68-0: Positional Exchange of Fluorine and Methyl Substituents
The primary structural differentiator between the target compound and its nearest analog is the positional arrangement of the 4-fluorophenyl and 4-methylphenyl substituents. In CAS 1005300-31-1, the 4-fluorobenzene ring occupies the N-1 sulfonyl position, while the 4-methylbenzene ring occupies the C-7 amide position . In CAS 898429-68-0, these ring systems are exchanged, placing the 4-methylbenzene at the sulfonyl and the 4-fluorobenzene at the amide . While direct comparative biological data for these two specific regioisomers is not publicly available, class-level SAR from the Genentech/Roche RORc inverse agonist program indicates that modifications at the N-1 sulfonyl region have a dominant impact on biochemical RORc binding potency (FRET assay), while C-7 amide modifications more strongly modulate cellular potency and metabolic stability [1].
| Evidence Dimension | Regioisomeric arrangement of 4-fluorophenyl and 4-methylphenyl substituents between N-1 sulfonyl and C-7 amide positions |
|---|---|
| Target Compound Data | 4-Fluorobenzenesulfonyl at N-1; 4-methylbenzamide at C-7 |
| Comparator Or Baseline | CAS 898429-68-0: 4-methylbenzenesulfonyl at N-1; 4-fluorobenzamide at C-7 |
| Quantified Difference | Positional exchange of fluorine and methyl groups between the two pharmacophoric regions; direction of pharmacological consequence inferred from class-level SAR but not quantified for this specific pair. |
| Conditions | Structural comparison based on chemical identity and published SAR of the N-sulfonyl-tetrahydroquinoline series (RORc inverse agonist program) [1] |
Why This Matters
Regioisomeric integrity is essential for faithful engagement of the RORγ ligand-binding domain; procurement of the incorrect regioisomer risks complete loss of target engagement and invalidates SAR interpretation.
- [1] Fauber, B. P., et al. (2015). Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 3025–3030. View Source
